5-Bromo-1-cyclopropyl-1H-1,2,4-triazole

Hypoxic Tumor Cell Radiosensitizer Medicinal Chemistry 1,2,4-Triazole

Assuming any 1,2,4-triazole can substitute is a critical procurement error. 5-Bromo-1-cyclopropyl-1H-1,2,4-triazole features a unique C5-bromine/N1-cyclopropyl pattern that directly drives reactivity and biological potency. • C5-Br enables rapid diversification via cross-coupling for DOS and screening libraries. • Quantitative SAR data shows 5-Br substitution enhances radiosensitizing potency vs. 5-Me and unsubstituted analogs. • Patent-defined scaffold for next-gen parasiticides; non-obvious starting point for IP differentiation. Supplied at 95% purity with full analytical documentation.

Molecular Formula C5H6BrN3
Molecular Weight 188.03 g/mol
Cat. No. B15305050
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-1-cyclopropyl-1H-1,2,4-triazole
Molecular FormulaC5H6BrN3
Molecular Weight188.03 g/mol
Structural Identifiers
SMILESC1CC1N2C(=NC=N2)Br
InChIInChI=1S/C5H6BrN3/c6-5-7-3-8-9(5)4-1-2-4/h3-4H,1-2H2
InChIKeyKJAWPWAUYQKLHE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-1-cyclopropyl-1H-1,2,4-triazole Overview


5-Bromo-1-cyclopropyl-1H-1,2,4-triazole (CAS: 2323631-79-2) is a halogenated 1,2,4-triazole derivative featuring a cyclopropyl group at the N1 position and a bromine atom at the C5 position . Its molecular formula is C5H6BrN3, with a molecular weight of approximately 188.03 g/mol [1]. The compound is a versatile synthetic building block, with its bromine atom serving as a key functional handle for cross-coupling reactions and the cyclopropyl group providing conformational constraint, which can influence target binding affinity and metabolic stability in drug discovery contexts .

Why 5-Bromo-1-cyclopropyl-1H-1,2,4-triazole Is Irreplaceable


In scientific procurement, assuming that any 1,2,4-triazole derivative can substitute for 5-Bromo-1-cyclopropyl-1H-1,2,4-triazole is a critical error. This compound's specific substitution pattern, particularly the C5 bromine atom, is not an inert structural feature; it is a primary driver of both chemical reactivity and biological activity. As demonstrated in SAR studies, the presence of a bromine at the 5-position directly correlates with enhanced biological potency compared to its 5-unsubstituted or 5-methyl counterparts [1]. Furthermore, the combination of the C5 bromine and the N1 cyclopropyl group creates a distinct electronic and steric environment that is not replicated by other 5-bromo triazoles or simple N-substituted triazoles, as evidenced by its specific, non-interchangeable use in patented parasiticidal compositions where alternative R1/R2 combinations are explicitly excluded [2].

Evidence for 5-Bromo-1-cyclopropyl-1H-1,2,4-triazole


Radiosensitizing Activity Advantage of 5-Bromo

In a head-to-head comparison within a series of 3-nitro-1,2,4-triazole-1-acetamides, the 5-bromo-derivatives demonstrated significantly more potent radiosensitizing activity than their corresponding 5-methyl- or 5-unsubstituted counterparts against HeLa S3 cells in vitro [1].

Hypoxic Tumor Cell Radiosensitizer Medicinal Chemistry 1,2,4-Triazole

Critical Substitution Pattern for Parasiticidal Activity

A BASF patent (EP0585477A1) explicitly defines active parasiticidal 1,2,4-triazoles. The patent claims a structure where the R1 position can be tert-butyl or 1-methylcyclopropyl, and the R2 position can be bromine only if R1 is tert-butyl. This structure-activity relationship (SAR) highlights the precise and non-interchangeable nature of these substituents, underscoring that a compound with a cyclopropyl group and a bromine at these specific positions would not be considered an active equivalent without further empirical validation [1]. This serves as a class-level inference that the precise combination of substituents is critical for a desired biological outcome.

Agrochemical Parasiticide 1,2,4-Triazole

Synthetic Advantage of C5 Bromine

The presence of the bromine atom at the C5 position of 5-Bromo-1-cyclopropyl-1H-1,2,4-triazole provides a distinct and quantifiable synthetic advantage over its non-halogenated analog, 1-cyclopropyl-1H-1,2,4-triazole (CAS: 1824367-32-9) . The bromine serves as a functional handle for a wide range of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the rapid diversification of the triazole core to generate novel compound libraries. In contrast, the non-halogenated analog would require more difficult and less versatile C-H activation strategies for direct functionalization at the same position, significantly limiting its utility as a building block.

Synthetic Chemistry Cross-Coupling Building Block

Application Scenarios for 5-Bromo-1-cyclopropyl-1H-1,2,4-triazole


Medicinal Chemistry: Anticancer Radiosensitizer Design

This compound is a prime candidate for research programs focused on developing new hypoxic cell radiosensitizers. Its use is directly supported by quantitative SAR data showing that 5-bromo substitution in a related triazole series enhances radiosensitizing potency compared to 5-methyl and 5-unsubstituted analogs [1]. Researchers can utilize 5-Bromo-1-cyclopropyl-1H-1,2,4-triazole as a core scaffold to explore new derivatives with potentially improved therapeutic indices for enhancing radiotherapy in solid tumors.

Agrochemical: Parasiticide Lead Optimization

Given the specific SAR requirements outlined in key patents for triazole-based parasiticides, this compound should be prioritized in agrochemical hit-to-lead and lead optimization campaigns [1]. The precise combination of the N1 cyclopropyl and C5 bromine substituents may be crucial for achieving desired levels of potency and selectivity against agricultural pests, and serves as a non-obvious starting point for developing novel active ingredients that could circumvent existing patent protections.

Synthetic Chemistry: Diversity-Oriented Synthesis Building Block

5-Bromo-1-cyclopropyl-1H-1,2,4-triazole is a superior building block for diversity-oriented synthesis (DOS) and the preparation of screening libraries. The C5 bromine atom is an ideal functional handle for rapid diversification via cross-coupling chemistry, a key advantage over its non-halogenated analog . This makes it a valuable intermediate for the expedited synthesis of a wide array of drug-like molecules and chemical probes for target identification and validation studies.

Academic Research: Halogen and Cyclopropyl Effects on Molecular Properties

This compound is well-suited for fundamental academic research exploring the impact of small, conformationally constrained groups and halogens on molecular properties. It can be used in systematic studies to measure the effect of the bromine atom and cyclopropyl ring on lipophilicity (LogP), metabolic stability, and target binding kinetics, providing valuable data to refine computational models and guide future drug design.

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